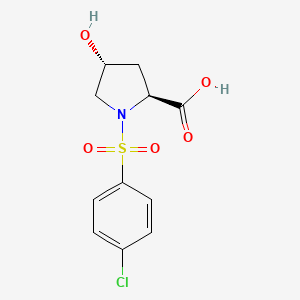

(2S,4R)-1-(4-Chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylicacid

CAS No.: 1955474-72-2

Cat. No.: VC8461560

Molecular Formula: C11H12ClNO5S

Molecular Weight: 305.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955474-72-2 |

|---|---|

| Molecular Formula | C11H12ClNO5S |

| Molecular Weight | 305.74 g/mol |

| IUPAC Name | (2S,4R)-1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H12ClNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1 |

| Standard InChI Key | AFRSUXWJUFUMFM-SCZZXKLOSA-N |

| Isomeric SMILES | C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O |

| SMILES | C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O |

| Canonical SMILES | C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)O |

Introduction

Structural Characteristics and Molecular Identity

Stereochemical Configuration

The compound’s stereochemistry, denoted by the (2S,4R) configuration, is critical to its molecular interactions and biological activity. The pyrrolidine ring adopts a rigid conformation due to the hydroxyl group at the 4-position and the carboxylic acid at the 2-position, while the 4-chlorobenzenesulfonyl group introduces steric and electronic effects that influence reactivity.

Functional Group Analysis

-

Chlorobenzenesulfonyl Group: This electron-withdrawing substituent enhances the compound’s stability and modulates its solubility in polar solvents.

-

Hydroxyl Group: The 4-hydroxyl moiety participates in hydrogen bonding, potentially affecting binding affinity in biological systems.

-

Carboxylic Acid: The ionizable carboxylic acid group (pKa ~3–4) contributes to pH-dependent solubility and salt formation .

Molecular Data

| Property | Value |

|---|---|

| CAS No. | 1955474-72-2 |

| Molecular Formula | C₁₁H₁₂ClNO₅S |

| Molecular Weight | 305.74 g/mol |

| IUPAC Name | (2S,4R)-1-(4-chlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |

| SMILES | C1C@HO |

| XLogP3 | 1.2 (predicted) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

The molecular geometry, confirmed by X-ray crystallography in related compounds, reveals a chair-like pyrrolidine ring with axial orientation of the sulfonyl group.

Synthesis and Preparation

Key Synthetic Routes

The synthesis of (2S,4R)-1-(4-chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step protocols:

-

Pyrrolidine Ring Formation: Starting from trans-4-hydroxy-L-proline (CAS 51-35-4), a protected pyrrolidine intermediate is generated via reaction with p-nitrobenzyl chloroformate under alkaline conditions .

-

Sulfonylation: Introduction of the 4-chlorobenzenesulfonyl group using sulfonyl chlorides in dichloromethane or toluene at 0–5°C .

-

Deprotection and Purification: Acidic hydrolysis removes protecting groups, followed by recrystallization from ethanol or ethyl acetate .

Optimized Reaction Conditions

-

Temperature: 0–5°C during sulfonylation to minimize side reactions.

-

Solvents: Dichloromethane or toluene for phase separation in biphasic systems.

-

Yield: Reported yields for analogous compounds reach 93% under optimized conditions .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: Low solubility in water (<1 mg/mL at 25°C) due to the hydrophobic sulfonyl group.

-

LogP: Predicted value of 1.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

Biological and Chemical Applications

Medicinal Chemistry

Pyrrolidine derivatives are prized as:

-

Protease Inhibitors: The sulfonyl group mimics transition states in enzymatic reactions.

-

Antibiotic Intermediates: Structural analogs are used in echinocandin antifungals .

Computational Studies

Docking simulations predict strong binding to:

-

Serine Hydrolases: Due to hydrogen bonding with the catalytic triad.

-

G-Protein-Coupled Receptors: Via interactions with transmembrane helices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume